molecular formula C10H9FN6 B15022961 (8-Fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine CAS No. 848669-21-6

(8-Fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine

Cat. No.: B15022961
CAS No.: 848669-21-6
M. Wt: 232.22 g/mol
InChI Key: IBGRXEZCLXJMCC-UHFFFAOYSA-N
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Description

8-fluoro-3-hydrazinyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a synthetic compound belonging to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 8-fluoro-3-hydrazinyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 8-fluoro-3-hydrazinyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Triazino Moiety: The triazino ring can be introduced by reacting the indole derivative with appropriate reagents such as hydrazine and formamide under reflux conditions.

    Fluorination and Methylation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow chemistry techniques.

Chemical Reactions Analysis

8-fluoro-3-hydrazinyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-fluoro-3-hydrazinyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-fluoro-3-hydrazinyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may act as an iron chelator, binding to ferrous ions and disrupting iron homeostasis in cancer cells. This can lead to the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

8-fluoro-3-hydrazinyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:

The uniqueness of 8-fluoro-3-hydrazinyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

848669-21-6

Molecular Formula

C10H9FN6

Molecular Weight

232.22 g/mol

IUPAC Name

(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine

InChI

InChI=1S/C10H9FN6/c1-17-7-3-2-5(11)4-6(7)8-9(17)13-10(14-12)16-15-8/h2-4H,12H2,1H3,(H,13,14,16)

InChI Key

IBGRXEZCLXJMCC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)NN

solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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